κ-Opioid Receptor Binding Affinity: Picraline vs. Akuammicine and Akuammiline
Picraline exhibits moderate binding affinity at the κ-opioid receptor (KOR) with a Ki value of 2.38 μM . In direct comparison to other akuamma alkaloids evaluated under identical assay conditions, picraline demonstrates significantly lower κOR affinity than akuammicine (Ki = 0.17 μM, approximately 14-fold higher affinity) and akuammiline (Ki = 0.40 μM, approximately 6-fold higher affinity) [1]. Conversely, picraline displays negligible μ-opioid receptor (μOR) binding (Ki = 132 μM) compared to akuammine (Ki = 0.76 μM, approximately 174-fold lower affinity) [2].
| Evidence Dimension | κ-Opioid receptor (KOR) binding affinity |
|---|---|
| Target Compound Data | Ki = 2.38 μM |
| Comparator Or Baseline | Akuammicine: Ki = 0.17 μM; Akuammiline: Ki = 0.40 μM |
| Quantified Difference | 14-fold lower affinity than akuammicine; 6-fold lower than akuammiline |
| Conditions | Radioligand binding assay using cloned human opioid receptors (PDSP screening protocol) |
Why This Matters
This data enables researchers to select the appropriate alkaloid for studies requiring specific κOR affinity thresholds, as picraline provides a moderate κOR binder distinct from the potent κOR agonism of akuammicine.
- [1] Creed SM, et al. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. J Nat Prod. 2021 Jan 22;84(1):71-80. (KOR Ki values: akuammicine 0.17 μM, akuammiline 0.40 μM) View Source
- [2] Creed SM, et al. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. J Nat Prod. 2021 Jan 22;84(1):71-80. (μOR Ki values: akuammine 0.76 μM) View Source
